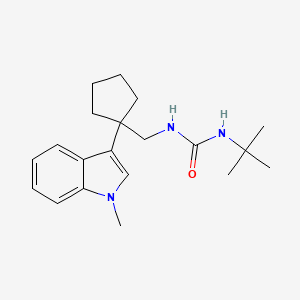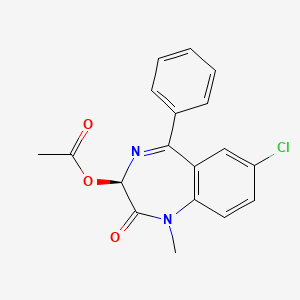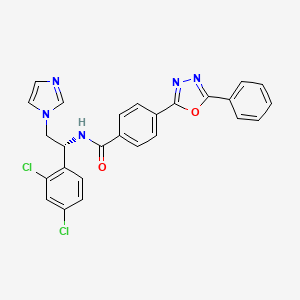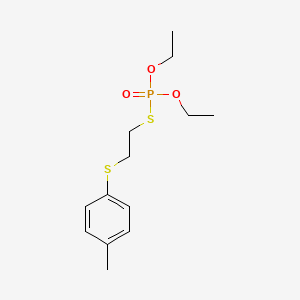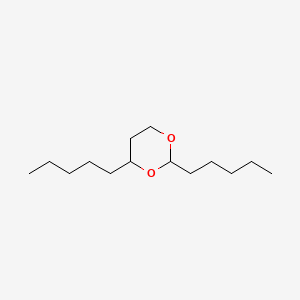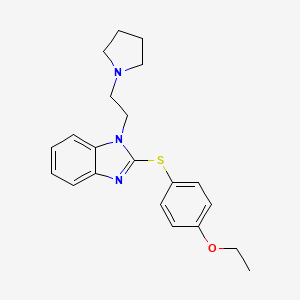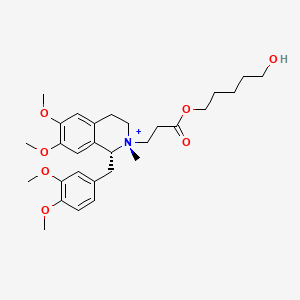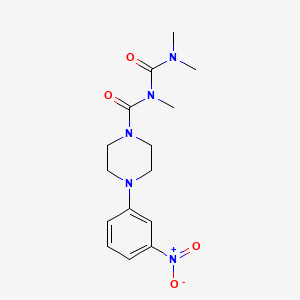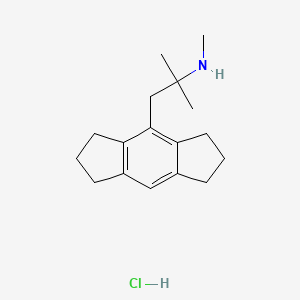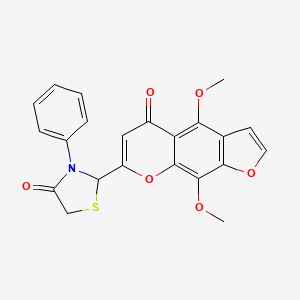
2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a furobenzopyran core with methoxy and oxo substituents, along with a thiazolidinone ring and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone can be compared with other furobenzopyran and thiazolidinone derivatives.
- Similar compounds include those with different substituents on the furobenzopyran core or variations in the thiazolidinone ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
| 201747-37-7 | |
Molecular Formula |
C22H17NO6S |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-(4,9-dimethoxy-5-oxofuro[3,2-g]chromen-7-yl)-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17NO6S/c1-26-18-13-8-9-28-19(13)21(27-2)20-17(18)14(24)10-15(29-20)22-23(16(25)11-30-22)12-6-4-3-5-7-12/h3-10,22H,11H2,1-2H3 |
InChI Key |
NGOYBOCVOWFEPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C4N(C(=O)CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


